N-{3-nitrophenyl}-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-{3-nitrophenyl}-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-nitrophenyl}-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with sodium nitrite and hydrochloric acid to yield the tetrazole ring. The final step involves the coupling of the tetrazole derivative with 3-nitrophenylacetyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{3-nitrophenyl}-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-nitrophenyl}-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-nitrophenyl}-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide share structural similarities and are studied for similar applications.
Thiadiazole Derivatives: These compounds also feature sulfur and nitrogen heterocycles and are known for their biological activities.
Uniqueness
N-{3-nitrophenyl}-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is unique due to the presence of both a tetrazole ring and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile intermediate in synthetic chemistry make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N6O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H14N6O4S/c1-26-14-7-5-12(6-8-14)21-16(18-19-20-21)27-10-15(23)17-11-3-2-4-13(9-11)22(24)25/h2-9H,10H2,1H3,(H,17,23) |
InChI Key |
NLVGNDMLRXQROS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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